silver;1-ethynyl-2,3,4,5,6-pentafluorobenzene
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Overview
Description
Silver;1-ethynyl-2,3,4,5,6-pentafluorobenzene is a compound that combines the unique properties of silver with the highly fluorinated aromatic ring of 1-ethynyl-2,3,4,5,6-pentafluorobenzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silver;1-ethynyl-2,3,4,5,6-pentafluorobenzene typically involves the reaction of silver salts with 1-ethynyl-2,3,4,5,6-pentafluorobenzene. One common method is the reaction of silver nitrate with 1-ethynyl-2,3,4,5,6-pentafluorobenzene in the presence of a suitable solvent, such as acetonitrile, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Silver;1-ethynyl-2,3,4,5,6-pentafluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silver oxide and other oxidized products.
Reduction: Reduction reactions can convert the silver ion back to metallic silver.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silver oxide, while substitution reactions can produce a variety of fluorinated aromatic compounds .
Scientific Research Applications
Silver;1-ethynyl-2,3,4,5,6-pentafluorobenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential antimicrobial properties due to the presence of silver.
Medicine: Explored for use in drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the development of advanced materials, such as conductive polymers and catalysts
Mechanism of Action
The mechanism of action of silver;1-ethynyl-2,3,4,5,6-pentafluorobenzene involves the interaction of the silver ion with biological molecules. Silver ions can disrupt cellular processes by binding to proteins and nucleic acids, leading to antimicrobial effects. The ethynyl group may also play a role in enhancing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-Ethynyl-2,3,4,5,6-pentafluorobenzene: Lacks the silver component but shares the fluorinated aromatic structure.
Pentafluorobenzene: A simpler fluorinated aromatic compound without the ethynyl group.
Silver nanoparticles: Contain silver but lack the specific organic structure of 1-ethynyl-2,3,4,5,6-pentafluorobenzene
Uniqueness
Silver;1-ethynyl-2,3,4,5,6-pentafluorobenzene is unique due to the combination of silver’s antimicrobial properties with the reactivity and stability of the fluorinated aromatic ring. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
5122-13-4 |
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Molecular Formula |
C8AgF5 |
Molecular Weight |
298.95 g/mol |
IUPAC Name |
silver;1-ethynyl-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C8F5.Ag/c1-2-3-4(9)6(11)8(13)7(12)5(3)10;/q-1;+1 |
InChI Key |
FGDVRNBEHVMRJR-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#CC1=C(C(=C(C(=C1F)F)F)F)F.[Ag+] |
Origin of Product |
United States |
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